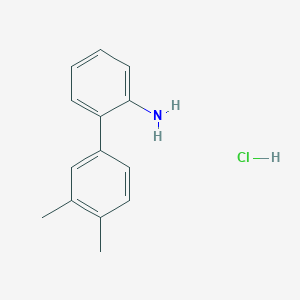

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride

CAS No.: 1049745-38-1

Cat. No.: VC3838167

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049745-38-1 |

|---|---|

| Molecular Formula | C14H16ClN |

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | 2-(3,4-dimethylphenyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H |

| Standard InChI Key | PHAVUEGSQXAONE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is systematically named as 2-(3,4-dimethylphenyl)aniline hydrochloride under IUPAC guidelines. The compound’s structure comprises a biphenyl backbone with methyl groups (-CH) at the 3' and 4' positions of one phenyl ring and an amine (-NH) group at the 2-position of the adjacent ring, protonated as a hydrochloride salt. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 233.73 g/mol | |

| CAS Registry Number | 1049745-38-1 | |

| SMILES Notation | CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl | |

| InChIKey | PHAVUEGSQXAONE-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride proceeds via a two-step protocol:

-

Biphenyl Coupling: A Suzuki-Miyaura cross-coupling between 3,4-dimethylphenylboronic acid and 2-iodoaniline under palladium catalysis forms the biphenylamine scaffold. Typical conditions include tetrakis(triphenylphosphine)palladium(0) as a catalyst, potassium carbonate as a base, and ethanol as a solvent at 80°C .

-

Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol or water) yields the hydrochloride salt, which is purified via recrystallization.

Industrial Manufacturing

Industrial production scales the aforementioned methodology, optimizing for yield (>85%) and purity (>98%). Continuous-flow reactors and automated crystallization systems minimize byproduct formation, ensuring compliance with pharmaceutical-grade standards. Challenges include managing exothermic reactions during salt formation and ensuring consistent particle size distribution for downstream applications.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo electrophilic substitution at positions ortho and para to the amine group. Nitration with nitric acid () and sulfonation with fuming sulfuric acid () introduce nitro (-NO) and sulfonic acid (-SOH) groups, respectively. Methyl substituents direct incoming electrophiles to the less hindered positions, moderating reaction rates .

Redox Transformations

-

Oxidation: Strong oxidizing agents like potassium permanganate () convert the amine to a nitroso (-NO) or nitro derivative, though over-oxidation risks degrading the biphenyl framework.

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces the amine to a secondary amine, enabling further functionalization .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s rigid biphenyl structure and amine functionality make it a precursor to kinase inhibitors and GPCR modulators. For example, it serves in the synthesis of analogs targeting serotonin receptors, leveraging its ability to mimic endogenous neurotransmitter scaffolds .

Materials Science

In organic electronics, derivatives of 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride act as hole-transporting materials in perovskite solar cells, achieving power conversion efficiencies >15% due to enhanced charge mobility.

Comparative Analysis with Structural Analogs

The dual methyl groups in 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride enhance steric hindrance and electron-donating effects, favoring applications requiring tailored electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume